

A Comparative Analysis of Tubulitec and Glass Ionomer Liners in Dental Restoration

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tubulitec	
Cat. No.:	B1171930	Get Quote

In the realm of restorative dentistry, the selection of an appropriate cavity liner is paramount to the long-term success of a restoration and the preservation of pulp vitality. Among the various materials available, **Tubulitec** and glass ionomer liners have been utilized for their protective properties. This guide provides a detailed comparative analysis of these two materials, drawing upon available experimental data to inform researchers, scientists, and drug development professionals on their respective performance characteristics.

Composition and Material Properties

Tubulitec is a cavity liner system that consists of a primer and a liner. Its formulation is designed to provide a protective barrier over the dentin and exert an antibacterial effect. The primary components of the **Tubulitec** liner include polystyrene, copaiba balsam, ethyl acetate, calcium hydroxide, and zinc oxide.[1][2][3][4][5] The polystyrene forms a film, while the copaiba balsam is a natural resin with some antibacterial properties. Calcium hydroxide is well-known for its ability to stimulate the formation of reparative dentin.

Glass ionomer liners, on the other hand, are based on an acid-base reaction between a fluoroaluminosilicate glass powder and a polyalkenoic acid liquid. A key feature of glass ionomers is their ability to chemically bond to tooth structure (enamel and dentin) and to release fluoride ions over an extended period.[6][7] Resin-modified glass ionomers (RMGIs) were developed to enhance the physical properties and handling characteristics of conventional glass ionomers by incorporating a resin component that can be light-cured.

Performance Comparison: A Data-Driven Approach

Direct comparative studies between **Tubulitec** and glass ionomer liners are limited in the existing scientific literature. Therefore, this guide presents a synthesis of data from various invitro studies to facilitate a comparative understanding. It is crucial to acknowledge that variations in experimental protocols across different studies can influence the results.

Bond Strength

The ability of a liner to adhere to dentin is critical for preventing the formation of gaps beneath a restoration. Shear bond strength is a common measure of this adhesive capacity.

Material Type	Mean Shear Bond Strength (MPa)	Dentin Surface Treatment	Reference
Conventional Glass Ionomer	4.93 ± 0.97	None	[8]
Resin-Modified Glass Ionomer	9.85 ± 1.62	None	[8]
Conventional Glass Ionomer	7.23 ± 0.88	Polyacrylic Acid	[9]
Resin-Modified Glass Ionomer	11.60 ± 3.19	Polyacrylic Acid	[8]

Note: Data for **Tubulitec**'s shear bond strength to dentin was not available in the reviewed literature.

The data indicates that resin-modified glass ionomers generally exhibit higher shear bond strength to dentin compared to conventional glass ionomers.[8][9] The use of a dentin conditioner, such as polyacrylic acid, can also influence the bond strength of glass ionomers.[9]

Microleakage

Microleakage, the microscopic seepage of fluids, bacteria, and ions at the tooth-restoration interface, can lead to secondary caries and pulpal inflammation. The sealing ability of a liner is therefore a crucial performance aspect.

Liner Material	Microleakage Score/Percentage	Test Method	Reference	
Glass Ionomer Liner	Significantly reduced microleakage compared to no liner	Methylene Blue Dye Penetration	[10]	
Resin-Modified Glass Ionomer	Less microleakage than conventional GIC in most studies	Dye Penetration (various)	[11]	
Resin-Modified Glass Ionomer	Showed less microleakage than flowable composite in some studies	Methylene Blue Dye Penetration	[12]	

Note: Quantitative microleakage data specifically for **Tubulitec** was not found in the reviewed literature.

Studies consistently show that the use of a glass ionomer liner can significantly reduce microleakage compared to restorations without a liner.[10][12] Resin-modified glass ionomers often demonstrate superior sealing ability compared to conventional glass ionomers.[11]

Fluoride Release

A significant advantage of glass ionomer liners is their capacity to release fluoride, which can help inhibit the progression of caries.

Material Type	Cumulative Fluoride Release (µg/cm²)	Time Period	Reference
Resin-Modified Glass Ionomer (Vitrebond)	Highest among tested GIs	21 days	
Conventional Glass Ionomer (Fuji I)	Moderate	21 days	
Light-Cured Glass Ionomer	Sustained release for up to 740 days	740 days	[13]

Note: The reviewed literature does not indicate that **Tubulitec** contains and releases fluoride.

Glass ionomer liners exhibit a characteristic pattern of fluoride release, with an initial burst followed by a sustained, lower-level release over a long period.[6][7][13] The amount and duration of fluoride release can vary between different formulations of glass ionomer cements. [7]

Biocompatibility and Cytotoxicity

The biocompatibility of a liner is essential to ensure that it does not cause harm to the dental pulp. Cytotoxicity studies evaluate the potential of a material to cause cell death.

Material Type	Cell Viability (%)	Cell Type	Exposure Time	Reference
Conventional Glass Ionomer (Fuji I)	~84%	Human Dental Pulp Cells	5 days	[14]
Resin-Modified Glass Ionomer (Fuji II LC)	~12%	Human Dental Pulp Cells	5 days	[14]
Conventional Glass Ionomer (Fuji II LC)	Strongly cytotoxic	Human Dental Pulp Stem Cells	24 hours	[15]
Resin-Modified Glass Ionomer (Vitrebond)	Highly toxic	Human Dental Pulp Stem Cells	72 hours	[16][17]

Note: Specific cytotoxicity data for **Tubulitec** was not available in the reviewed literature. However, its components, such as zinc oxide and calcium hydroxide, have known biological effects.

Conventional glass ionomer cements are generally considered to be more biocompatible than resin-modified versions.[14][18] The resin components, particularly unreacted monomers, in RMGIs are often cited as the primary source of their higher cytotoxicity.[14][15][18] The cytotoxicity of glass ionomers has also been correlated with the concentration of fluoride released.[16][17]

Experimental Protocols

To ensure the validity and reproducibility of the presented data, it is important to understand the methodologies employed in these studies. Below are detailed summaries of common experimental protocols for evaluating key performance indicators of dental liners.

Shear Bond Strength Testing

Objective: To determine the adhesive strength of the liner to a dentin substrate.

Methodology:

- Specimen Preparation: Extracted human or bovine teeth are sectioned to expose a flat dentin surface. The surface is then polished to a standardized grit.
- Liner Application: A cylindrical mold is placed on the dentin surface, and the liner material is applied within the mold and cured according to the manufacturer's instructions.
- Bonding of Composite: A restorative composite material is often bonded on top of the liner to simulate a clinical scenario.
- Thermocycling: The specimens are subjected to a series of temperature changes (e.g., 5°C and 55°C) to simulate the oral environment.
- Shear Force Application: A universal testing machine is used to apply a shear force to the base of the liner cylinder at a constant crosshead speed until failure occurs.
- Data Analysis: The force at failure is recorded and divided by the bonded surface area to calculate the shear bond strength in megapascals (MPa).[8][19][20][21][22]

Microleakage Assessment

Objective: To evaluate the sealing ability of the liner at the tooth-restoration interface.

Methodology:

- Cavity Preparation: Standardized cavities are prepared in extracted teeth.
- Liner and Restoration Placement: The liner and restorative material are placed in the prepared cavities.
- Thermocycling: The restored teeth are subjected to thermocycling.
- Dye Immersion: The teeth are sealed, leaving the restoration margins exposed, and then immersed in a dye solution (e.g., methylene blue, basic fuchsin, or silver nitrate) for a specific period.
- Sectioning: The teeth are sectioned longitudinally through the center of the restoration.

Evaluation: The sectioned samples are examined under a stereomicroscope to measure the
extent of dye penetration along the cavity walls. The depth of penetration is typically scored
on an ordinal scale.[10][11][12][23][24]

Fluoride Release Measurement

Objective: To quantify the amount of fluoride released from the liner over time.

Methodology:

- Specimen Preparation: Disc-shaped specimens of the liner material are prepared with standardized dimensions.
- Immersion: Each specimen is immersed in a fixed volume of deionized water or artificial saliva in a sealed container.
- Fluoride Measurement: At predetermined time intervals, the specimen is removed, and the fluoride concentration in the storage solution is measured using a fluoride-ion-selective electrode.
- Solution Replenishment: After each measurement, the specimen is placed in a fresh solution to avoid saturation effects.
- Data Analysis: The cumulative fluoride release is calculated and often expressed in micrograms per square centimeter (µg/cm²).[7][13][25][26][27][28]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of the liner to cause cell death.

Methodology:

- Cell Culture: A specific cell line, often human dental pulp cells or fibroblasts, is cultured in a multi-well plate.
- Material Eluate Preparation: The liner material is incubated in a culture medium for a specific period to allow for the leaching of its components.

- Cell Exposure: The prepared eluate is then added to the cell cultures.
- MTT Assay: After a predetermined exposure time, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan product.
- Spectrophotometry: The formazan is dissolved, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The cell viability is expressed as a percentage relative to a control group of untreated cells.[14][15][16][17][29][30]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for shear bond strength testing and microleakage assessment.

Click to download full resolution via product page

Shear Bond Strength Testing Workflow.

Click to download full resolution via product page

Microleakage Assessment Workflow.

Conclusion

Based on the available in-vitro evidence, glass ionomer liners, particularly the resin-modified formulations, demonstrate favorable properties in terms of dentin adhesion and sealing ability. [8][9][11] Their unique ability to release fluoride offers a significant therapeutic advantage in caries prevention.[6][7] However, the potential for higher cytotoxicity with resin-modified glass ionomers warrants careful consideration, especially in deep cavities with close proximity to the pulp.[14][15][16][17][18]

Information on the performance of **Tubulitec** in direct comparison to glass ionomer liners is scarce. While its composition suggests potential for dentin protection and antibacterial activity, a lack of quantitative data on its bond strength, sealing ability, and long-term clinical performance makes a direct, evidence-based comparison challenging.

Ultimately, the choice between **Tubulitec** and a glass ionomer liner will depend on the specific clinical situation, the clinician's judgment, and the desired therapeutic outcome. Further head-to-head comparative studies are needed to provide a more definitive understanding of the relative performance of these two materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tubulitec Cavity Liner (Temrex) | Dental Product | Pearson Dental [pearsondental.com]
- 2. Tubulitec Liner Tubulitec Cavity Liner. Contains i.a. polystyrene and copaiba [ohi-s.com]
- 3. net32.com [net32.com]
- 4. dentalbauer.de [dentalbauer.de]
- 5. shop.gerl-dental.de [shop.gerl-dental.de]
- 6. miseeq.com [miseeq.com]
- 7. Fluoride release profiles of restorative glass ionomer formulations PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcpd.com [ijcpd.com]
- 9. Effects of dentin surface treatments on shear bond strength of glass-ionomer cements -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microleakage in restorations with glass ionomer liners after thermocycling PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. In vitro fluoride release from a light-cured glass-ionomer liner/base PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of conventional and modified glass ionomer cements PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cytotoxic effects of glass ionomer cements on human dental pulp stem cells correlate with fluoride release PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. CYTOTOXICITY AND BIOCOMPATIBILITY OF DIRECT AND INDIRECT PULP CAPPING MATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of different cavity liners on nanocomposite resin shear bond strength to dentine PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Bioinductive Cavity Liners on Shear Bond Strength of Dental Composite to Dentin PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of Marginal Adaptation and Microleakage of Three Glass Ionomer-Based Class V Restorations: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative Evaluation of Microleakage in Class II Composite Restorations Using Two Light-Cure Pulp Capping Agents as Cavity Liners: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluoride release from fluoride-containing liners/bases PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluoride release from light-cure liners/bases: an eight-month report PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]
- 28. Fluoride release from light-cured liners PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparative analysis of cytotoxicity effects of two denture hard lining materials on human gingival fibroblasts: an in vitro study PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Tubulitec and Glass Ionomer Liners in Dental Restoration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171930#tubulitec-vs-glass-ionomer-liners-a-comparative-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com